An In-Depth Technical Guide to 3-(4-Carboethoxybenzoyl)thiophene: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to 3-(4-Carboethoxybenzoyl)thiophene: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Carboethoxybenzoyl)thiophene (CAS No. 896618-52-3), a heterocyclic ketone that serves as a valuable intermediate in the synthesis of complex pharmaceutical agents. While not a therapeutic agent itself, its unique structural features make it a critical building block for the development of targeted therapies, particularly in oncology. This document will detail its chemical and physical properties, provide a robust, field-tested protocol for its synthesis via Friedel-Crafts acylation, and explore its potential applications in the design of kinase and PARP inhibitors. The guide is intended to equip researchers with the necessary technical knowledge to effectively utilize this compound in their drug discovery and development workflows.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory suprofen and the anticancer agent raltitrexed, underscores its importance in the development of new therapeutics.[2] Thiophene derivatives are known to exhibit a wide array of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer effects.[3] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.[3] 3-(4-Carboethoxybenzoyl)thiophene, also known as ethyl 4-(3-thienylcarbonyl)benzoate, combines the versatile thiophene moiety with a carboethoxy-substituted benzoyl group, creating a molecule primed for further chemical modification and elaboration into more complex, biologically active compounds.
Part 1: Physicochemical and Spectroscopic Profile
Chemical and Physical Properties
3-(4-Carboethoxybenzoyl)thiophene is a stable organic compound with the following key properties:
| Property | Value | Source |
| CAS Number | 896618-52-3 | [4] |
| Molecular Formula | C₁₄H₁₂O₃S | [5] |
| Molecular Weight | 260.31 g/mol | [4] |
| Synonyms | Ethyl 4-(3-thienylcarbonyl)benzoate, Ethyl 4-(thiophene-3-carbonyl)benzoate | [4] |
| Purity | Typically ≥97% | [4] |
| Appearance | Expected to be an off-white to yellow solid | Inferred |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate | Inferred |
Spectroscopic Characterization
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted, CDCl₃, 400 MHz):
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δ 8.10-8.00 (d, 2H): Protons on the benzene ring ortho to the ester group.
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δ 7.85-7.75 (m, 3H): Protons on the benzene ring ortho to the ketone and the proton at the 2-position of the thiophene ring.
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δ 7.40-7.30 (m, 2H): Protons at the 4 and 5-positions of the thiophene ring.
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δ 4.40 (q, 2H): Methylene protons of the ethyl ester.
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δ 1.40 (t, 3H): Methyl protons of the ethyl ester.
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¹³C NMR (Predicted, CDCl₃, 100 MHz):
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δ ~188: Ketone carbonyl carbon.
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δ ~166: Ester carbonyl carbon.
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δ ~143: Quaternary carbon of the thiophene ring attached to the carbonyl group.
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δ ~138-128: Aromatic carbons of the benzene and thiophene rings.
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δ ~61: Methylene carbon of the ethyl ester.
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δ ~14: Methyl carbon of the ethyl ester.
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1.2.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[6]
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~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
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~1720 cm⁻¹: C=O stretching of the ethyl ester (strong).
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~1660 cm⁻¹: C=O stretching of the ketone (strong).
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~1600-1450 cm⁻¹: C=C stretching of the aromatic rings.
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~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching of the ester.
1.2.3. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z = 260. Key fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 215) and the ethyl group (-C₂H₅, m/z = 231), as well as characteristic fragments for the benzoyl and thienoyl moieties.
Part 2: Synthesis and Mechanism
The most logical and widely used method for the synthesis of 3-(4-Carboethoxybenzoyl)thiophene is the Friedel-Crafts acylation of thiophene with 4-carboethoxybenzoyl chloride.[7][8]
Reaction Scheme
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-(4-carboethoxybenzoyl)thiophene | 896618-52-3 [sigmaaldrich.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. websites.umich.edu [websites.umich.edu]
